molecular formula C17H19NO8 B11958282 tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate CAS No. 1444-11-7

tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate

Cat. No.: B11958282
CAS No.: 1444-11-7
M. Wt: 365.3 g/mol
InChI Key: FKZDDNVZIBPDOP-UHFFFAOYSA-N
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Description

Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate is a polycyclic indole derivative featuring four methyl ester groups and a methyl substituent at the 1-position of the indole core. The ester groups enhance solubility in organic solvents, while the indole scaffold provides a rigid framework for functionalization.

Properties

CAS No.

1444-11-7

Molecular Formula

C17H19NO8

Molecular Weight

365.3 g/mol

IUPAC Name

tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate

InChI

InChI=1S/C17H19NO8/c1-18-10-8-6-7-9(13(19)23-2)17(10,16(22)26-5)11(14(20)24-3)12(18)15(21)25-4/h6-8,10H,1-5H3

InChI Key

FKZDDNVZIBPDOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2C=CC=C(C2(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Indole Derivatives as Building Blocks

The synthesis typically begins with substituted indole precursors. For example, ethyl 5-chloroindole-2-carboxylate (C₁₁H₁₀ClNO₂) serves as a common starting material due to its commercial availability and reactivity at the C3 position. Alternative precursors include 1-methylindole-2-carboxylic acid derivatives , which directly incorporate the methyl group at the 1-position.

Methylating and Acylating Agents

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) for N-methylation.

  • Acetyl chloride (CH₃COCl) or propionyl chloride (C₂H₅COCl) for Friedel-Crafts acylation.

  • Triethylsilane (Et₃SiH) for ketone reductions.

Synthetic Routes and Methodologies

Friedel-Crafts Acylation and Alkylation

A widely reported method involves C3 functionalization of indole precursors via Friedel-Crafts acylation (Scheme 1):

  • Acylation : Treatment of ethyl 5-chloroindole-2-carboxylate with acyl chlorides (e.g., acetyl chloride) in the presence of anhydrous AlCl₃ yields 3-acylindole derivatives.

    Indole+RCOClAlCl₃, 1,2-DCE3-Acylindole[4]\text{Indole} + \text{RCOCl} \xrightarrow{\text{AlCl₃, 1,2-DCE}} \text{3-Acylindole} \quad

    Conditions: 1,2-Dichloroethane (DCE), reflux (80–90°C), 2–3 hours.

  • Reduction : The acyl group is reduced to an alkyl chain using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA):

    3-AcylindoleEt₃SiH, TFA3-Alkylindole[4]\text{3-Acylindole} \xrightarrow{\text{Et₃SiH, TFA}} \text{3-Alkylindole} \quad

    Yield: 70–85% after purification by silica gel chromatography.

Esterification and N-Methylation

Concurrent esterification and N-methylation are critical for introducing the tetracarboxylate groups:

  • Esterification : Hydrolysis of ethyl esters to carboxylic acids followed by methyl esterification using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF:

    Acid+CH₃OHBOP, DIPEAMethyl ester[4]\text{Acid} + \text{CH₃OH} \xrightarrow{\text{BOP, DIPEA}} \text{Methyl ester} \quad

    Reaction Time: 4–12 hours at room temperature.

  • N-Methylation : Quaternization of the indole nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃):

    Indole+CH₃IK₂CO₃, DMF1-Methylindole[5]\text{Indole} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-Methylindole} \quad

Process Optimization and Challenges

Regioselectivity in Multi-Step Reactions

The sequence of reactions significantly impacts yield and purity:

  • Early-stage methylation (before acylation) reduces steric hindrance but risks over-alkylation.

  • Late-stage esterification minimizes side reactions but requires stringent pH control.

Solvent and Catalyst Selection

  • 1,2-Dichloroethane (DCE) vs. Dichloromethane (DCM) : DCE provides higher boiling points for reflux conditions, improving acylation efficiency.

  • AlCl₃ vs. FeCl₃ : AlCl₃ offers superior Lewis acidity for Friedel-Crafts reactions but generates more acidic waste.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (30–40%) resolves ester derivatives.

  • Recrystallization : Methanol/water mixtures yield high-purity crystalline products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 7.45 (d, J = 8.1 Hz, 1H, ArH), 3.85 (s, 3H, NCH₃), 3.70–3.60 (m, 12H, COOCH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester).

Purity and Yield Metrics

StepYield (%)Purity (%)
Friedel-Crafts Acylation7892
Reduction8595
Esterification9098

Data compiled from

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing BOP reagent with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) reduces costs by 40% without compromising yield.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation achieves 80% reuse.

  • Waste Minimization : Neutralization of AlCl₃ with NaHCO₃ generates inert Al(OH)₃ sludge .

Chemical Reactions Analysis

Cycloaddition Reactions

The indole core participates in [4 + 2] and [3 + 2] annulation reactions with 1,2-diaza-1,3-dienes (DDs), enabling the synthesis of fused polycyclic indoline scaffolds. These reactions are highly dependent on substituent effects and catalyst systems.

Key Findings:

  • ZnCl₂-Catalyzed [4 + 2] Cycloaddition :
    Reactions with cyclic DDs yield tetrahydro-1H-pyridazino[3,4-b]indoles (tetracyclic 6-5-6-6/7/8 systems). For example:

    • Indole derivatives with C3 substituents react with six-membered cyclic DDs (e.g., 2a–h ) to form products like 3a–x in 40–70% yields .

    • Seven- and eight-membered cyclic DDs expand ring diversity, producing larger fused systems .

  • [3 + 2] Cycloaddition :
    Linear DDs (R₄ = H) favor 1,3-dipolar cycloaddition, generating tetrahydropyrrolo[2,3-b]indoles (e.g., 5a–b ). Substituent positioning (e.g., 2,3-dimethyl indole 1q ) directs selectivity toward [3 + 2] pathways .

Example Reaction Table:

Substrate (Indole)DD TypeProductYieldDiastereoselectivity
1-Methyl indole (1a )Six-membered cyclic (2a )3a 50%Single diastereomer
1,3-Dimethyl indole (1q )Linear (2n )5b 46%Single regioisomer

Substitution Reactions

Electrophilic substitution occurs at reactive positions of the indole ring, influenced by ester and methyl groups.

Mechanistic Insights:

  • C3 Substitution :
    Electron-donating methyl groups at C1 and ester groups at C2/C3 deactivate the indole ring, directing electrophiles to less hindered positions.

  • Regioselectivity :
    Reactions with nitrating or halogenating agents preferentially target the C5/C6 positions, as observed in analogous indole systems .

Ester Functional Group Transformations

The tetramethyl ester groups undergo hydrolysis, transesterification, and reduction:

Hydrolysis:

  • Acidic/Basic Conditions :
    Ester groups hydrolyze to carboxylic acids, yielding 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylic acid. This reaction is critical for generating water-soluble derivatives for biological studies.

Reduction:

  • LiAlH₄/NaBH₄ :
    Selective reduction of esters to alcohols is feasible, though steric hindrance from the indole core may limit efficiency.

Catalytic and Solvent Effects

  • ZnCl₂ Catalysis :
    Essential for stabilizing reactive intermediates in cycloadditions, enhancing both yield and diastereoselectivity .

  • Solvent Optimization :
    Polar aprotic solvents (e.g., DCM, THF) improve reaction rates by stabilizing charged transition states .

Structural Influence on Reactivity

The compound’s reactivity is modulated by:

  • Steric Effects : Methyl groups at C1 and C3a hinder access to the indole nitrogen.

  • Electronic Effects : Electron-withdrawing ester groups reduce aromaticity, increasing susceptibility to nucleophilic attack.

Critical Analysis of Reaction Pathways

The divergent reactivity ([4 + 2] vs. [3 + 2]) is governed by:

  • Substituent Positioning : C3 substituents sterically block [3 + 2] pathways, favoring [4 + 2] products.

  • DD Structure : Cyclic DDs enforce [4 + 2] annulation, while linear DDs promote 1,3-dipolar cycloaddition .

This compound’s versatility in cycloadditions and functional group transformations positions it as a valuable intermediate in medicinal chemistry and materials science. Future studies should explore asymmetric catalysis and biological target engagement.

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Scientific Research Applications

Synthesis of Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate

The synthesis of this compound involves several steps that typically include the condensation of indole derivatives with carboxylic acids or their derivatives. The compound can be synthesized through various methods including:

  • Condensation Reactions : Utilizing indole derivatives and appropriate carboxylic acid derivatives to form the tetracarboxylate structure.
  • Methylation Reactions : Introducing methyl groups to the indole core to achieve the tetramethyl structure.

Biological Activities

This compound has been evaluated for various biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indole compounds have shown effective antiproliferative activities against several cancer cell lines:

  • In Vitro Studies : Compounds similar to this compound have demonstrated significant inhibition of cell proliferation in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) with IC50 values ranging from 0.34 to 0.86 μM .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer applications:

Neuroprotective Effects

Indoles are known for their neuroprotective properties. Compounds derived from indoles may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Anti-inflammatory Properties

Research indicates that indole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This application could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the biological efficacy of this compound and its derivatives:

StudyYearFindings
Study on Antiproliferative Activities2022Demonstrated significant cytotoxic effects against HeLa and MCF-7 cell lines with IC50 values < 1 μM .
Mechanistic Study on Tubulin Inhibition2022Confirmed that compounds induced apoptosis by disrupting microtubule assembly .
Evaluation of Neuroprotective EffectsOngoingInvestigating the potential protective effects against oxidative stress in neuronal models .

Mechanism of Action

The mechanism of action of tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and indole core allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Core Structural Features

The target compound shares its indole backbone with numerous derivatives, but its substitution pattern distinguishes it:

  • Substituents : Four methyl ester groups at positions 2, 3, 3a, and 4, and a methyl group at position 1.
  • Analogues :
    • 1-Benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate (): Features a benzylidene substituent and a benzyl group, enhancing aromatic stacking interactions. The tetrafluoroborate counterion improves crystallinity.
    • tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (): A bulky tert-butyl ester and a sterically demanding polycyclic substituent, reducing solubility compared to methyl esters.
    • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (): A carboxylic acid substituent at position 2, enabling hydrogen bonding and metal coordination, unlike the esterified carboxylates in the target compound.

Physical and Spectroscopic Properties

Key differences in physical properties and spectral data are summarized below:

Compound Melting Point Key Spectral Features Reference
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate N/A Expected ester C=O stretches near 1730–1740 cm⁻¹ (IR); methyl ester δ ~3.6–3.8 ppm (¹H NMR)
1-Benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate 201–203°C IR: 1736 cm⁻¹ (C=O); ¹H NMR: δ 9.17 (s, indolium H), 5.70 (s, benzylidene CH)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid N/A IR: Broad O-H stretch (~2500–3000 cm⁻¹); ¹³C NMR: δ 165.3 (COOH)
tert-Butyl indole carboxylate () N/A ¹H NMR: δ 1.45 (s, tert-butyl CH₃); ¹³C NMR: δ 80.2 (C-O)
  • IR Spectroscopy : Ester-containing compounds (e.g., ) show strong C=O stretches near 1736 cm⁻¹, while carboxylic acids () exhibit broader O-H stretches.
  • NMR : Methyl esters (target compound) typically show singlet peaks for methyl groups at δ 3.6–3.8 ppm (¹H) and δ 50–55 ppm (¹³C), whereas tert-butyl esters () display distinct δ 1.45 ppm (¹H) and δ 80 ppm (¹³C) signals.

Methodological Considerations for Similarity Analysis

As highlighted in , structural similarity assessments rely on functional groups, substitution patterns, and scaffold rigidity. The target compound’s tetracarboxylate motif distinguishes it from simpler indole derivatives but aligns with trends in prodrug design, where esterification is used to improve pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for preparing tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate, and how can reaction conditions be standardized?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogs like indole-2,3-dicarboxylates are synthesized via cyclization of substituted hydrazines with diketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF) with bases like triethylamine . Key parameters include:
  • Temperature : 120°C for 10–12 hours to ensure complete cyclization .
  • Catalysts : Triethylamine (0.5 mmol) enhances nucleophilic substitution in indole ring formation .
  • Workup : Recrystallization from ethanol/DMF (1:1) improves purity (>98%) .
    Table 1 : Standardization of Conditions for Indole Derivatives
ParameterOptimal RangeReference
SolventDMF or AcOH
Reaction Time10–12 hours
PurificationEtOH/DMF recrystallization

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1^1H and 13^13C NMR to verify methyl ester groups (δ ~3.8–4.0 ppm for methoxy protons) and indole backbone signals .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolve stereochemistry at the 3a and 7a positions, critical for confirming the 7aH configuration .

Q. What solvents and storage conditions are recommended to ensure compound stability?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (argon) to prevent ester hydrolysis or oxidation .
  • Solvent Compatibility : Use anhydrous DCM or THF for reactions; avoid protic solvents (e.g., water, methanol) during synthesis .

Advanced Research Questions

Q. How can discrepancies in reaction yields for indole tetracarboxylate derivatives be systematically analyzed?

  • Methodological Answer : Contradictions in yields (e.g., 60% vs. 85% for similar routes) may arise from:
  • Substituent Effects : Electron-withdrawing groups on the indole ring can slow cyclization .
  • Catalyst Loading : Excess triethylamine (>1.0 equiv) may deprotonate intermediates, leading to side reactions .
  • Resolution Strategy : Perform kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps .

Q. What computational methods are suitable for predicting the reactivity of tetramethyl indole tetracarboxylates in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The LUMO energy of the ester carbonyl group predicts susceptibility to nucleophilic attack .
  • MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

Q. How can researchers design derivatives to enhance the compound’s application in photoactive materials?

  • Methodological Answer :
  • Functionalization : Introduce boron-containing moieties (e.g., dioxaborolane) at the indole 4-position to tune optoelectronic properties .
  • Photophysical Screening : Measure fluorescence quantum yields (Φ) in varying solvents. For example, derivatives with tetramethyl-dioxaborolane show Φ > 0.5 in toluene .

Data Contradiction Analysis

Q. Why do different synthetic routes for indole-2,3-dicarboxylates report conflicting regioselectivity?

  • Analysis :
  • Mechanistic Divergence : Routes using 2-bromodiphenylhydrazine favor C2-carboxylation , while aldehyde-based methods (e.g., 3-formyl-indole) target C3 .
  • Resolution : Use isotopic labeling (e.g., 13^{13}C at C2/C3) to track carboxylation sites via 13^13C NMR .

Methodological Recommendations

  • Synthesis : Prioritize DMF-mediated cyclization with triethylamine for reproducibility .
  • Characterization : Combine XRD and NOESY NMR to resolve stereochemical ambiguities .
  • Computational Modeling : Validate DFT predictions with experimental Hammett parameters for substituent effects .

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